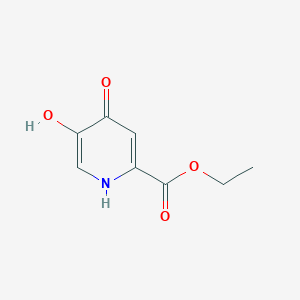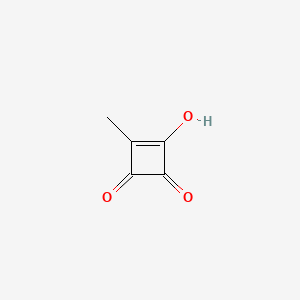![molecular formula C21H22N2O2 B8742128 Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester](/img/structure/B8742128.png)
Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a unique structure that includes an azepine ring fused with an indole ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may start with the formation of an intermediate through a condensation reaction, followed by cyclization to form the azepine ring. The final step often involves esterification to introduce the methyl ester group. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Azepino[4,5-B]indole-5-carboxylic acid,1,2,3,4,5,6-hexahydro-3-(phenylmethyl)-,methyl ester can be compared with other similar compounds, such as:
Indazole derivatives: These compounds also contain an indole ring and exhibit similar biological activities, including anti-inflammatory and antimicrobial properties.
Benzofuran derivatives: These compounds have a benzofuran ring and are known for their diverse pharmacological activities, including anticancer and antiviral properties.
Pyrrolopyrazine derivatives: These compounds contain pyrrole and pyrazine rings and are studied for their antimicrobial, anti-inflammatory, and anticancer activities.
The uniqueness of this compound lies in its specific ring structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H22N2O2 |
|---|---|
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
methyl 3-benzyl-2,4,5,6-tetrahydro-1H-azepino[4,5-b]indole-5-carboxylate |
InChI |
InChI=1S/C21H22N2O2/c1-25-21(24)18-14-23(13-15-7-3-2-4-8-15)12-11-17-16-9-5-6-10-19(16)22-20(17)18/h2-10,18,22H,11-14H2,1H3 |
InChI-Schlüssel |
BLROAGZNDOJDHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(CCC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Isopropyldibenzo[b,d]furan](/img/structure/B8742087.png)
![N-[2-(Chloroacetyl)-5-isopropylphenyl]acetamide](/img/structure/B8742109.png)




![8-Bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylic acid](/img/structure/B8742163.png)

